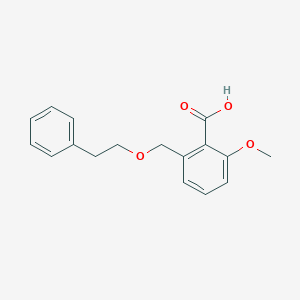![molecular formula C16H14Cl2O3 B6339138 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95% CAS No. 1171924-81-4](/img/structure/B6339138.png)
2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester” is a complex organic molecule. It contains a benzoic acid methyl ester group, which is a common moiety in organic chemistry and is often used in the synthesis of various organic compounds . The molecule also contains a 2,4-dichlorophenyl group, which is a type of halogenated phenyl group that can have various effects on the properties of the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzoic acid methyl ester and 2,4-dichlorophenyl groups suggest that it could participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dichlorophenyl group could potentially increase the compound’s reactivity. The benzoic acid methyl ester group could also influence properties like solubility .Aplicaciones Científicas De Investigación
Occurrence and Fate in Aquatic Environments
Parabens, which are structurally related to the compound of interest through their ester linkage to para-hydroxybenzoic acid, are extensively used as preservatives in pharmaceuticals, cosmetics, and food products. Research highlights their presence in aquatic environments, indicating a continuous introduction into water bodies due to their use in consumer products. Despite wastewater treatments effectively reducing their concentrations, parabens, including methylparaben, persist at low levels in effluents and surface waters. Their environmental fate, biodegradability, and potential to form chlorinated by-products upon reaction with free chlorine have been investigated, suggesting the need for further study on their stability and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Method Developments
The analysis and identification of methylparaben in cosmetics demonstrate the significance of accurate detection methods for esters of para-hydroxybenzoic acid. Techniques such as spectrophotometry, HPLC, electrokinetic capillary electrophoresis, and spectrofluorimetry have been developed to quantify methylparaben concentrations, underscoring the importance of these compounds in regulatory compliance and safety assessments of consumer products (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).
Antioxidant Activities and Applications
Hydroxycinnamates, which include structurally related esters, are known for their antioxidant activities. These compounds, abundant in food groups, exhibit significant in vitro and in vivo antioxidant properties by scavenging various radicals and acting as reducing agents. Their potential health benefits, owing to their antioxidant capabilities, underscore the importance of these compounds in nutrition and potential therapeutic applications (Shahidi & Chandrasekara, 2010).
Biopolymer Modification and Applications
Research on the chemical modification of xylan to produce biopolymer ethers and esters highlights the broad application potential of esterified compounds in producing materials with specific properties. These modifications can lead to the development of new materials for drug delivery and other applications, demonstrating the versatility of ester functionalization in material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Propiedades
IUPAC Name |
methyl 2-[2-(2,4-dichlorophenyl)ethyl]-6-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-21-16(20)15-11(3-2-4-14(15)19)6-5-10-7-8-12(17)9-13(10)18/h2-4,7-9,19H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQJOPWRSZPKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)CCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

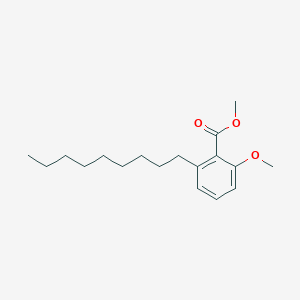
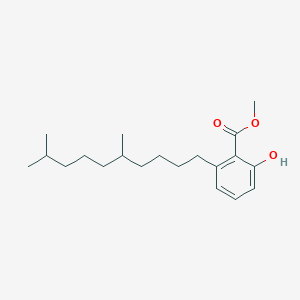
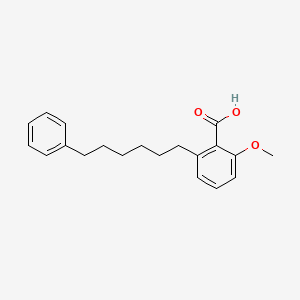
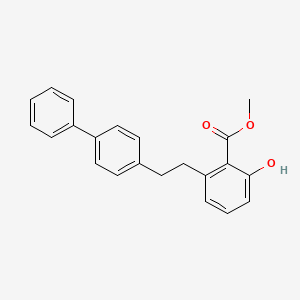
![2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, 95%](/img/structure/B6339086.png)
![2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339110.png)
![2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B6339124.png)
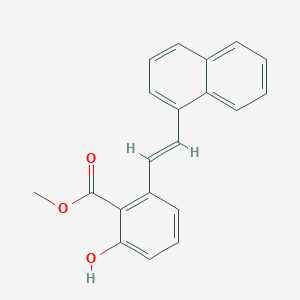

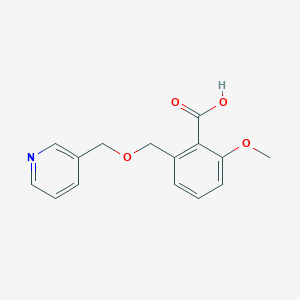
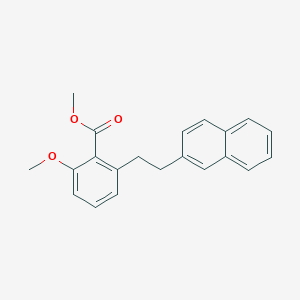
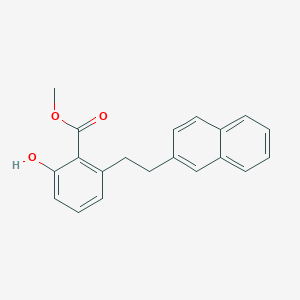
![4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339170.png)
